REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[CH3:9][C:10](C)([CH3:14])[C:11](O)=O.FC(F)(F)C(O)=O.[OH-].[Na+]>[N+]([O-])([O-])=O.[Ag+].ClC1C=CC=CC=1.O>[C:10]([C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][N:6]=1)([CH3:14])([CH3:11])[CH3:9] |f:3.4,5.6,7.8|
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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C(#N)C1=CC=NC=C1
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Name
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chlorobenzene water
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Quantity
|
750 mL
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Type
|
solvent
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Smiles
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ClC1=CC=CC=C1.O
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Name
|
|
Quantity
|
10.88 g
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Type
|
reactant
|
Smiles
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CC(C(=O)O)(C)C
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Name
|
(NH4)2S2O8
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Quantity
|
17.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0.521 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
|
the heterogeneous mixture was vigorously stirred at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled down to 0° C.
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Type
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FILTRATION
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Details
|
The mixture was filtered through Celite
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The dark-brown oil was purified via flash chromatography (1:6 EtOAc/Hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=CC(=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.305 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |